9-Hpode
Overview
Description
9-Hydroperoxyoctadecadienoic acid, commonly referred to as 9-Hpode, is a hydroperoxy fatty acid derived from linoleic acid. It is an intermediate in the metabolic pathway of linoleic acid and plays a significant role in various biological processes. The compound exists in two stereoisomeric forms: 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid and 9®-hydroperoxy-10(E),12(Z)-octadecadienoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Hydroperoxyoctadecadienoic acid can be synthesized through the lipoxygenase-catalyzed oxygenation of linoleic acid. The reaction involves the incorporation of molecular oxygen into linoleic acid, resulting in the formation of the hydroperoxy group at the 9th carbon position . The reaction conditions typically include the use of soybean lipoxygenase and molecular oxygen under controlled pH and temperature conditions .
Industrial Production Methods
Industrial production of 9-Hydroperoxyoctadecadienoic acid involves the large-scale enzymatic oxidation of linoleic acid using lipoxygenase enzymes derived from plant sources such as soybeans. The process is optimized to achieve high yields and purity of the desired hydroperoxy fatty acid .
Chemical Reactions Analysis
Types of Reactions
9-Hydroperoxyoctadecadienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form hydroxy, keto, and epoxy derivatives.
Reduction: Reduction of the hydroperoxy group results in the formation of hydroxy derivatives.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific reaction conditions.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used to substitute the hydroperoxy group, depending on the desired product.
Major Products Formed
Epoxy-ketones: Formed through heme-catalyzed oxidation.
Hydroxy derivatives: Resulting from the reduction of the hydroperoxy group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
9-Hydroperoxyoctadecadienoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-Hydroperoxyoctadecadienoic acid involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound is involved in the generation of reactive oxygen species, which can lead to oxidative damage and modulation of cellular signaling pathways.
Lipid Peroxidation: Acts as an intermediate in the lipid peroxidation process, leading to the formation of various oxidized lipid products.
Gene Regulation: Influences the expression of genes involved in inflammation and immune response.
Comparison with Similar Compounds
9-Hydroperoxyoctadecadienoic acid is similar to other hydroperoxy fatty acids, such as:
13-Hydroperoxyoctadecadienoic acid (13-Hpode): Another hydroperoxy derivative of linoleic acid with similar biological activities.
9-Hydroxyoctadecadienoic acid (9-Hode): A reduced form of 9-Hydroperoxyoctadecadienoic acid with distinct biological properties.
13-Hydroxyoctadecadienoic acid (13-Hode): A reduced form of 13-Hydroperoxyoctadecadienoic acid with overlapping but unique biological activities.
The uniqueness of 9-Hydroperoxyoctadecadienoic acid lies in its specific stereochemistry and its role as an intermediate in the oxidative metabolism of linoleic acid, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
(10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6+,14-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUNZIWGNMQSBM-SIGMCMEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C(CCCCCCCC(=O)O)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63121-49-3 | |
Record name | 9-Hydroperoxy-11,12-octadecadienoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-HYDROPEROXY-10,12-OCTADECADIENOIC ACID, (10E,12E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX214620K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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